molecular formula C26H42N2O3 B12641545 2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide

2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide

Cat. No.: B12641545
M. Wt: 430.6 g/mol
InChI Key: HDWMZLOXEHLERX-UHFFFAOYSA-N
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Description

2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide is a complex organic compound with a unique structure. This compound is characterized by its octahydroisoquinoline core, which is substituted with a hydroxy group and a methoxyphenyl group. The presence of the N-(2-ethylhexyl)acetamide moiety further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the octahydroisoquinoline core, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the acylation of the amine group with 2-ethylhexyl acetic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include those with an octahydroisoquinoline core and various substituents. Some examples are:

Properties

Molecular Formula

C26H42N2O3

Molecular Weight

430.6 g/mol

IUPAC Name

2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide

InChI

InChI=1S/C26H42N2O3/c1-4-6-9-20(5-2)18-27-24(29)19-28-17-16-26(30)15-8-7-10-23(26)25(28)21-11-13-22(31-3)14-12-21/h11-14,20,23,25,30H,4-10,15-19H2,1-3H3,(H,27,29)

InChI Key

HDWMZLOXEHLERX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CN1CCC2(CCCCC2C1C3=CC=C(C=C3)OC)O

Origin of Product

United States

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